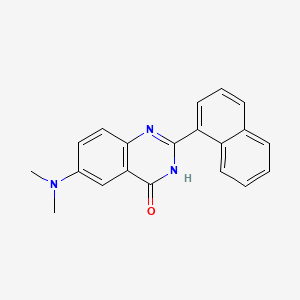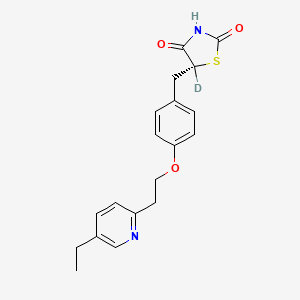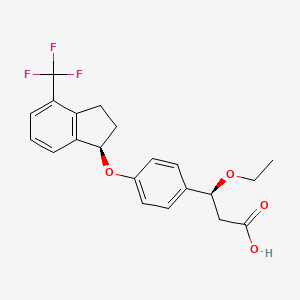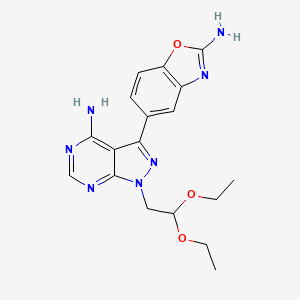
eCF309
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
eCF309 est un inhibiteur puissant, sélectif et perméable aux cellules de la cible mécanistique ou mammalienne de la rapamycine (mTOR). mTOR est une protéine kinase sérine/thréonine qui agit comme la sous-unité catalytique de deux complexes protéiques essentiels appelés mTORC1 et mTORC2 . Ces complexes jouent un rôle central dans plusieurs cascades de transduction du signal, agissant comme des capteurs qui intègrent de multiples signaux extracellulaires et intracellulaires pour coordonner le métabolisme cellulaire, la prolifération, la survie et la migration . Une signalisation mTOR accrue est observée dans de nombreux types de cancers, de troubles métaboliques et de maladies neurodégénératives .
Applications De Recherche Scientifique
eCF309 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a high-quality chemical probe to study the phosphorylation of protein substrates with high selectivity . In biology, this compound is used to elucidate the etiological role of mTOR and its signaling pathways in disease-relevant cell-based and in vivo models . In medicine, this compound is used to generate strong pharmacological evidence towards validating or disproving a target hypothesis and to identify appropriate biomarkers and rational drug combination strategies . In industry, this compound is used to facilitate clinical translation and to develop new therapeutic strategies for treating a wide range of cancers .
Mécanisme D'action
Target of Action
eCF309 is a potent, selective, and cell-permeable inhibitor of the mechanistic or mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that operates as the catalytic subunit of two essential protein complexes called mTORC1 and mTORC2 . These complexes play a central role in several signal transduction cascades, acting as sensors that integrate multiple extracellular and intracellular signals to coordinate cell metabolism, proliferation, survival, and migration .
Mode of Action
This compound blocks the phosphorylation of protein substrates with high selectivity . This inhibition of mTOR kinase activity is essential to probe and elucidate the etiological role of such molecules and their signaling pathways .
Biochemical Pathways
The mTOR complexes (mTORC1 and mTORC2) play a central role in several signal transduction cascades . Increased mTOR signaling is found in many types of cancers, metabolic disorders, and neurodegenerative diseases . In cancer, augmented phosphorylative activity contributes to cancer pathogenesis and chemoresistance mechanisms, typically induced via genetic dysregulation of different upstream modulators of mTORC1 and/or mTORC2 such as EGFR, PI3K, PTEN, AKT, RAS, or RAF .
Result of Action
The inhibition of mTOR by this compound leads to a decrease in the phosphorylation of protein substrates, which can disrupt the signaling pathways that these proteins are involved in . This disruption can lead to a variety of cellular effects, including a decrease in cell proliferation, which is why mTOR inhibitors like this compound are being investigated for their potential use in cancer treatment .
Analyse Biochimique
Biochemical Properties
eCF309 functions as an mTOR inhibitor by blocking the phosphorylation of protein substrates with high selectivity. It interacts with the mTOR kinase, specifically targeting the mTORC1 and mTORC2 complexes. These interactions inhibit the kinase activity of mTOR, preventing the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K . The selectivity of this compound is demonstrated by its low nanomolar potency and excellent selectivity profile, making it a valuable tool for studying mTOR signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTOR signaling, this compound influences cell function, including cell growth, proliferation, and survival. It impacts cell signaling pathways by reducing the phosphorylation of key proteins involved in these processes. Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular responses and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the mTOR kinase, leading to the inhibition of its enzymatic activity. This compound prevents the phosphorylation of downstream targets, thereby disrupting mTOR-mediated signaling pathways. This inhibition results in decreased cell growth and proliferation, as well as altered gene expression and metabolic activity . The acetal group of this compound is essential for its bioactivity and stability within the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. Degradation of this compound can occur, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of mTOR signaling and its downstream targets .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mTOR signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve optimal inhibition of mTOR activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with mTOR signaling. By inhibiting mTOR, this compound affects metabolic flux and metabolite levels within cells. It interacts with enzymes and cofactors involved in these pathways, leading to altered metabolic activity and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that this compound reaches its target sites effectively. The compound’s cell-permeable nature allows it to penetrate cellular membranes and exert its inhibitory effects on mTOR signaling .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that this compound interacts with its intended targets, such as the mTORC1 and mTORC2 complexes, within the cytoplasm .
Méthodes De Préparation
La synthèse de eCF309 implique plusieurs étapes, notamment la préparation d'intermédiaires et du composé final. Les protocoles expérimentaux généraux impliquent des réactions irradiées par micro-ondes réalisées dans un synthétiseur à micro-ondes Biotage Initiator et des réactions non-micro-ondes réalisées sous une atmosphère inerte d'azote en utilisant des solvants anhydres . La synthèse de composés intermédiaires et du composé principal implique l'utilisation de divers réactifs et conditions, tels que la 1H-pyrazolo[3,4-d]pyrimidin-4-amine et la formamide . Le composé final, this compound, est obtenu par une série de réactions, notamment l'utilisation d'acétate de palladium et de carbonate de potassium .
Analyse Des Réactions Chimiques
eCF309 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé a été profilé contre 375 kinases sauvages et mutantes et a un score S de 0,01 lorsqu'il est testé à 10 micromolaires . Le groupe acétal de this compound est nécessaire pour la bioactivité et la stabilité du composé dans le cytoplasme . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de l'activité de la kinase mTOR et l'induction de l'arrêt du cycle cellulaire .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, this compound est utilisé comme sonde chimique de haute qualité pour étudier la phosphorylation des substrats protéiques avec une grande sélectivité . En biologie, this compound est utilisé pour élucider le rôle étiologique de mTOR et de ses voies de signalisation dans des modèles cellulaires et in vivo pertinents pour la maladie . En médecine, this compound est utilisé pour générer des preuves pharmacologiques solides afin de valider ou de réfuter une hypothèse cible et d'identifier des biomarqueurs appropriés et des stratégies de combinaison rationnelle de médicaments . Dans l'industrie, this compound est utilisé pour faciliter la traduction clinique et développer de nouvelles stratégies thérapeutiques pour traiter un large éventail de cancers .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la kinase mTOR avec une faible puissance nanomolaire à la fois in vitro et dans les cellules . Le composé bloque la phosphorylation des substrats protéiques avec une grande sélectivité, perturbant ainsi les cascades de transduction du signal médiées par mTORC1 et mTORC2 . Cette inhibition conduit à l'induction de l'arrêt du cycle cellulaire et à la suppression du métabolisme cellulaire, de la prolifération, de la survie et de la migration . Les cibles moléculaires et les voies impliquées comprennent l'état de phosphorylation des molécules en aval telles que 4E-BP1, AKT et P70-S6K .
Comparaison Avec Des Composés Similaires
eCF309 est unique en raison de sa faible puissance nanomolaire, de sa grande sélectivité et de sa perméabilité cellulaire par rapport aux autres inhibiteurs de mTOR . Des composés similaires comprennent d'autres inhibiteurs de mTOR tels que la rapamycine, l'évérolimus et le témisirolimus . this compound se distingue par sa remarquable puissance dans les cellules et sa synthèse relativement simple . Le dérivé aldéhyde de this compound n'a présenté aucune activité, prouvant que le groupe acétal est nécessaire pour la bioactivité et la stabilité du composé dans le cytoplasme .
Propriétés
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes eCF309 a valuable tool for studying mTOR signaling?
A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
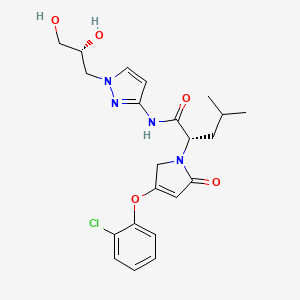
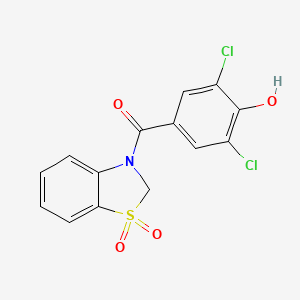
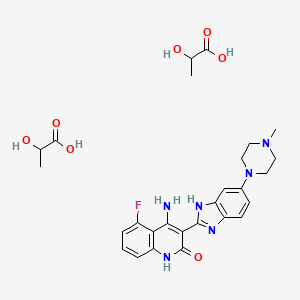
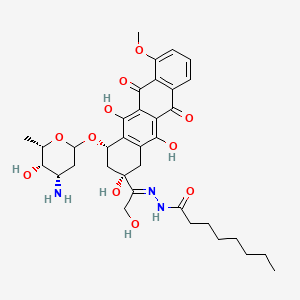
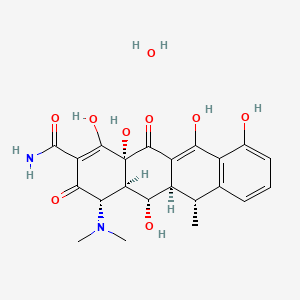
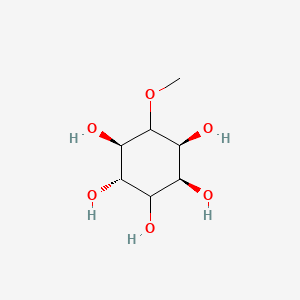
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)
